2-Fluorobenzoic Acid-d4
Overview
Description
2-Fluorobenzoic Acid-d4 is a deuterated form of 2-Fluorobenzoic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties that make it suitable for various analytical and synthetic applications.
Mechanism of Action
Target of Action
2-Fluorobenzoic Acid-d4 is a deuterium-labeled version of 2-Fluorobenzoic Acid . It is primarily used in research as a stable isotope It’s worth noting that stable isotopes like this are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The metabolism of 2-fluorobenzoic acid has been studied extensively in the field of microbiology . Its conjugate base is part of the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, thereby affecting its bioavailability .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . Its effects would therefore largely depend on the specific context of its use in research.
Biochemical Analysis
Biochemical Properties
2-Fluorobenzoic Acid-d4 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. This compound interacts with various enzymes, including those involved in the degradation of aromatic compounds. For instance, it has been observed to interact with enzymes from the Pseudomonas pseudoalcaligenes species, which utilize 2-Fluorobenzoic Acid as a carbon source . The interaction involves the formation of a cyclic peroxide intermediate, which is then reduced to catechol . This interaction highlights the compound’s role in oxidative degradation pathways and its potential use in studying enzyme mechanisms.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Fluorobenzoic Acid can induce changes in the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it has been observed to affect the activity of enzymes involved in the degradation of aromatic compounds, leading to alterations in cellular metabolism and energy production . These effects underscore the compound’s potential as a tool for studying cellular responses to environmental stressors and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves the formation of a cyclic peroxide intermediate during its interaction with enzymes . This intermediate is then reduced to catechol, a process that involves the transfer of oxygen atoms from molecular oxygen to the compound . Additionally, the presence of the fluorine atom in the compound enhances its ability to participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that the compound can undergo gradual degradation, leading to changes in its biochemical activity and interactions with cellular components . These temporal effects are important considerations for researchers using this compound in extended experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can be used to study metabolic pathways and enzyme interactions without significant adverse effects . At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid potential toxicity while maximizing the compound’s utility in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound is metabolized by enzymes such as those from the Pseudomonas pseudoalcaligenes species, which convert it to catechol through a series of oxidative reactions . This metabolic pathway involves the formation of a cyclic peroxide intermediate and the subsequent reduction to catechol, highlighting the compound’s role in oxidative degradation processes . Additionally, the compound’s interactions with other enzymes and cofactors can influence metabolic flux and metabolite levels, further underscoring its importance in metabolic studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s transport is influenced by its chemical properties, including its ability to participate in hydrogen bonding and electrostatic interactions . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . Additionally, the compound’s distribution within tissues can be influenced by factors such as blood flow and tissue permeability, further affecting its biochemical activity and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through interactions with targeting peptides and other localization signals . These interactions can influence the compound’s activity and function within the cell, affecting processes such as energy production, protein synthesis, and cellular signaling
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobenzoic Acid-d4 typically involves the deuteration of 2-Fluorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzoic Acid-d4 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as fluorinated benzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Fluorinated derivatives depending on the nucleophile used.
Reduction: Fluorinated alcohols or aldehydes.
Oxidation: Higher oxidation state fluorinated compounds.
Scientific Research Applications
2-Fluorobenzoic Acid-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various fluorinated organic compounds.
Biology: Used in metabolic studies to trace biochemical pathways involving fluorinated compounds.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 2-Fluorobenzoic Acid
- 3-Fluorobenzoic Acid
- 4-Fluorobenzoic Acid
- 2,6-Difluorobenzoic Acid
- 2-Chlorobenzoic Acid
Comparison: 2-Fluorobenzoic Acid-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Compared to its non-deuterated counterparts, it offers enhanced stability and different reaction kinetics, making it a valuable tool in various scientific studies .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTREUWFTAOOKS-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747800 | |
Record name | 2-Fluoro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646502-89-8 | |
Record name | 2-Fluoro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.